molecular formula C9H6N4 B3382245 4-Azidoquinoline CAS No. 32112-94-0

4-Azidoquinoline

Cat. No.: B3382245
CAS No.: 32112-94-0
M. Wt: 170.17 g/mol
InChI Key: CWDKLJUWZQZNNI-UHFFFAOYSA-N
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Description

4-Azidoquinoline is a heterocyclic organic compound that belongs to the class of azides It is characterized by the presence of an azide group (-N₃) attached to the fourth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azidoquinoline can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline with sodium azide in a suitable solvent, such as dimethylformamide, under reflux conditions. The reaction typically proceeds as follows:

4-Chloroquinoline+Sodium AzideThis compound+Sodium Chloride\text{4-Chloroquinoline} + \text{Sodium Azide} \rightarrow \text{this compound} + \text{Sodium Chloride} 4-Chloroquinoline+Sodium Azide→this compound+Sodium Chloride

Another method involves the conversion of 4-nitroquinoline to this compound. This process includes the reduction of 4-nitroquinoline to 4-aminoquinoline, followed by diazotization and subsequent reaction with sodium azide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of solvents, reaction conditions, and purification techniques are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Azidoquinoline undergoes various chemical reactions, including:

    Photolysis: Exposure to ultraviolet light leads to the decomposition of the azide group, forming reactive nitrene intermediates.

    Cycloaddition: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles.

    Substitution: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Photolysis: Ultraviolet light, typically in the presence of a suitable solvent.

    Cycloaddition: Alkynes or alkenes, often catalyzed by copper or other transition metals.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Photolysis: Formation of nitrene intermediates, which can further react to form various products.

    Cycloaddition: Formation of triazole derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-Azidoquinoline has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as an anti-tumor agent and other therapeutic applications.

    Materials Science: Utilized in the development of novel materials with unique properties, such as photoreactive polymers.

    Bioconjugation: Employed in the labeling and modification of biomolecules due to its ability to undergo click chemistry reactions.

Mechanism of Action

The mechanism of action of 4-azidoquinoline involves the generation of reactive intermediates, such as nitrenes, upon photolysis or thermal decomposition. These intermediates can undergo various reactions, including insertion into C-H bonds, cycloaddition, and dimerization. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

4-Azidoquinoline can be compared with other azidoquinoline derivatives, such as:

    This compound N-oxide: Similar in structure but contains an additional N-oxide group, which affects its reactivity and applications.

    4-Azidocinnoline: A related compound with a different ring structure, leading to variations in chemical behavior and applications.

    4-Azidopyridine: Another azido-substituted heterocycle with distinct properties and uses.

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives through various chemical reactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-azidoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDKLJUWZQZNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500065
Record name 4-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32112-94-0
Record name 4-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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